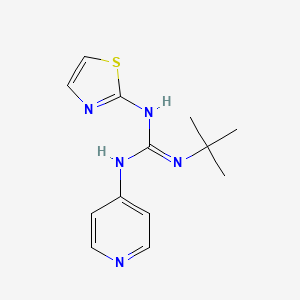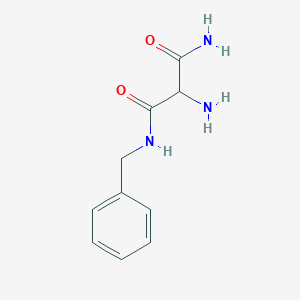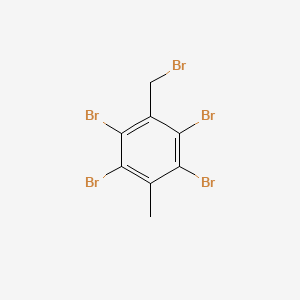
Bis(9,10-dibromooctadecyl) hydrogen phosphate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bis(9,10-dibromooctadecyl) hydrogen phosphate is a chemical compound with the molecular formula C36H71Br4O4P. It is known for its unique structure, which includes brominated octadecyl chains and a phosphate group. This compound is used in various industrial and scientific applications due to its distinctive chemical properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of bis(9,10-dibromooctadecyl) hydrogen phosphate typically involves the bromination of octadecanol followed by phosphorylation. The reaction conditions often include the use of bromine or a brominating agent in the presence of a catalyst to achieve the bromination of octadecanol at the 9 and 10 positions. The brominated product is then reacted with phosphoric acid or a phosphorylating agent to form the final compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the product. The use of advanced equipment and techniques, such as continuous flow reactors, can enhance the efficiency and scalability of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
Bis(9,10-dibromooctadecyl) hydrogen phosphate can undergo various chemical reactions, including:
Oxidation: The brominated chains can be oxidized under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The bromine atoms can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and specific solvents .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols. Substitution reactions can produce a variety of functionalized derivatives .
Wissenschaftliche Forschungsanwendungen
Bis(9,10-dibromooctadecyl) hydrogen phosphate has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a component in drug delivery systems.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of bis(9,10-dibromooctadecyl) hydrogen phosphate involves its interaction with molecular targets and pathways. The brominated chains and phosphate group can interact with various enzymes and receptors, influencing biological processes. The exact molecular targets and pathways depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Bis(9,10-dibromooctadecyl) phosphate
- Bis(9,10-dibromooctadecyl) sulfate
- Bis(9,10-dibromooctadecyl) carbonate
Uniqueness
Bis(9,10-dibromooctadecyl) hydrogen phosphate is unique due to its specific combination of brominated chains and a phosphate group. This structure imparts distinctive chemical properties, such as reactivity and stability, making it valuable for various applications .
Eigenschaften
CAS-Nummer |
68298-31-7 |
|---|---|
Molekularformel |
C36H71Br4O4P |
Molekulargewicht |
918.5 g/mol |
IUPAC-Name |
bis(9,10-dibromooctadecyl) hydrogen phosphate |
InChI |
InChI=1S/C36H71Br4O4P/c1-3-5-7-9-15-21-27-33(37)35(39)29-23-17-11-13-19-25-31-43-45(41,42)44-32-26-20-14-12-18-24-30-36(40)34(38)28-22-16-10-8-6-4-2/h33-36H,3-32H2,1-2H3,(H,41,42) |
InChI-Schlüssel |
GDKGEORXADBULN-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCC(C(CCCCCCCCOP(=O)(O)OCCCCCCCCC(C(CCCCCCCC)Br)Br)Br)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![2,2-Dimethyl-3-oxa-6-thia-1-azabicyclo[5.2.0]nonan-9-one](/img/structure/B14464307.png)




![2-[2-(4-Chlorophenoxy)acetamido]ethyl pyridine-3-carboxylate](/img/structure/B14464324.png)
![Butanoic acid, (3R)-1-azabicyclo[2.2.2]oct-3-yl ester](/img/structure/B14464327.png)


